Stéviol

Vue d'ensemble

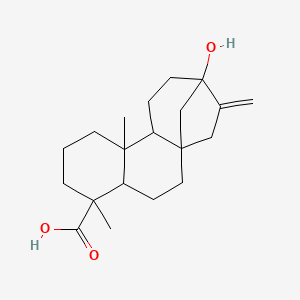

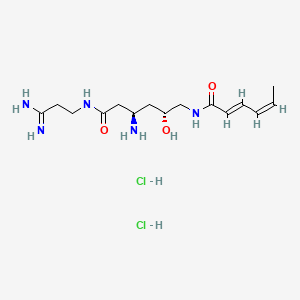

Description

Le stéviol est un composé diterpénoïde présent dans les feuilles de la plante Stevia rebaudiana. Il s'agit de la partie aglycone des glycosides de this compound, qui sont responsables de la douceur intense des feuilles de stévia. Le this compound lui-même n'est pas sucré, mais ses glycosides, tels que le stévioside et le rebaudioside A, sont utilisés comme édulcorants naturels. Les glycosides de this compound sont connus pour être beaucoup plus sucrés que le saccharose et sont non caloriques, ce qui en fait des substituts du sucre populaires dans l'industrie alimentaire et des boissons .

Applications De Recherche Scientifique

Steviol and its glycosides have a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Steviol, a bioactive compound found in the leaves of the Stevia rebaudiana plant, primarily targets the body’s metabolic and cardiovascular systems . It interacts with various enzymes and receptors involved in glucose metabolism and blood pressure regulation .

Mode of Action

Steviol’s mode of action is multifaceted. It stimulates insulin secretion and increases insulin sensitivity due to the retardation of gluconeogenesis caused by a decrease in phosphoenol pyruvate carboxy kinase (PEPCK) gene expression in the liver . This interaction helps regulate blood glucose levels, making steviol beneficial for managing diabetes . Additionally, steviol has been found to relax vasopressin-induced vasoconstriction , which can help manage hypertension.

Biochemical Pathways

Steviol affects several biochemical pathways. It influences the “phenylpropanoid biosynthesis”, “flavonoid biosynthesis”, and “starch and sucrose metabolism” pathways . These pathways are crucial for the plant’s secondary metabolism, particularly the biosynthesis of steviol glycosides . In humans, steviol impacts the pathways related to glucose metabolism and blood pressure regulation .

Pharmacokinetics

Upon absorption, steviol undergoes fast glucuronidation . This process enhances its bioavailability and facilitates its rapid elimination from the body in the form of steviol glucuronide . The quick elimination of steviol reduces the probability of side effects, contributing to its safety profile .

Result of Action

The molecular and cellular effects of steviol’s action are primarily observed in its antidiabetic and antihypertensive activities. Steviol enhances pancreatic β-cell function, leading to improved insulin secretion and increased insulin sensitivity . It also ameliorates the inflammatory response, lipid imbalance, myocardial fibrosis, and renal functions, which are beneficial in managing diabetes-related metabolic disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of steviol. For instance, nitrogen deficiency in the growth environment of the Stevia plant can significantly increase the leaf content of steviol glycosides This suggests that the plant’s nutrient status can impact the production and potency of steviol

Analyse Biochimique

Biochemical Properties

Steviol interacts with various enzymes and proteins in biochemical reactions. For instance, a reconstruction of the biosynthetic pathway for the production of SvGls in Escherichia coli and in Saccharomyces cerevisiae allowed for an identification of a novel 13α-hydroxylase and a UDP-glucosyltransferase UGT91D2w .

Cellular Effects

Steviol has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Steviol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Steviol change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of Steviol vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Steviol is involved in various metabolic pathways, interacting with enzymes or cofactors. It also affects metabolic flux or metabolite levels .

Transport and Distribution

Steviol is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le stéviol peut être synthétisé par diverses méthodes chimiques et enzymatiques. Une voie de synthèse courante implique l'hydrolyse du stévioside pour produire du this compound. Ce processus nécessite généralement des conditions acides ou enzymatiques pour rompre les liaisons glycosidiques .

Méthodes de production industrielle : La production industrielle de glycosides de this compound implique l'extraction des feuilles de stévia, suivie de procédés de purification. Les principales méthodes comprennent :

Extraction : Les feuilles de stévia sont séchées et broyées, puis soumises à une extraction à l'eau ou à l'alcool pour obtenir des glycosides de this compound bruts.

Analyse Des Réactions Chimiques

Types de réactions : Le stéviol subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour produire des dérivés de this compound.

Réduction : Les réactions de réduction peuvent modifier la structure du this compound, modifiant potentiellement son activité biologique.

Glycosylation : Il s'agit d'une réaction clé où des fractions de sucre sont ajoutées au this compound pour former des glycosides de this compound.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Glycosylation : Des enzymes comme les glycosyltransférases sont utilisées pour catalyser l'ajout d'unités de sucre.

Principaux produits :

Produits d'oxydation : Divers dérivés oxydés du this compound.

Produits de réduction : Formes réduites de this compound avec des groupes fonctionnels modifiés.

Produits de glycosylation : Glycosides de this compound tels que le stévioside et le rebaudioside A.

4. Applications de la recherche scientifique

Le this compound et ses glycosides ont une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la biosynthèse des diterpénoïdes et les réactions de glycosylation.

Biologie : Étudiés pour leurs effets sur les voies métaboliques et les processus cellulaires.

Industrie : Largement utilisé dans l'industrie alimentaire et des boissons comme édulcorants naturels.

5. Mécanisme d'action

Les glycosides de this compound exercent leurs effets principalement par l'interaction avec les récepteurs du goût sur la langue, ce qui conduit à la perception de la douceur. Dans l'organisme, les glycosides de this compound sont métabolisés en this compound, qui est ensuite absorbé et excrété. Le this compound lui-même a été montré pour influencer diverses voies biologiques, y compris la sécrétion d'insuline et la régulation de la pression artérielle .

Composés similaires :

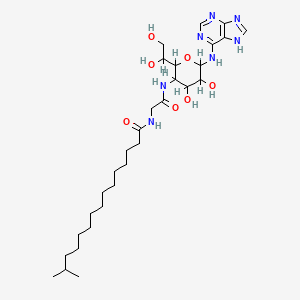

Stévioside : Un glycoside de this compound avec deux molécules de glucose.

Rebaudioside A : Un glycoside de this compound avec trois molécules de glucose.

Dulcoside A : Un autre glycoside de this compound avec une composition de sucre différente.

Unicité du this compound : Le this compound est unique en raison de son rôle de squelette aglycone des glycosides de this compound. Sa structure permet diverses configurations de glycosylation, ce qui donne différents glycosides avec des niveaux de douceur et des activités biologiques variables. Contrairement aux autres édulcorants, les glycosides de this compound sont naturels, non caloriques et ont un impact minimal sur la glycémie .

Le this compound et ses glycosides continuent d'être l'objet de recherches approfondies en raison de leurs avantages potentiels pour la santé et de leurs applications dans diverses industries. Leur origine naturelle et leurs propriétés uniques en font des composés précieux dans la quête d'alternatives plus saines au sucre.

Comparaison Avec Des Composés Similaires

Stevioside: A steviol glycoside with two glucose molecules.

Rebaudioside A: A steviol glycoside with three glucose molecules.

Dulcoside A: Another steviol glycoside with a different sugar composition.

Uniqueness of Steviol: Steviol is unique due to its role as the aglycone backbone of steviol glycosides. Its structure allows for various glycosylation patterns, resulting in different glycosides with varying sweetness levels and biological activities. Unlike other sweeteners, steviol glycosides are natural, non-caloric, and have minimal impact on blood glucose levels .

Steviol and its glycosides continue to be a subject of extensive research due to their potential health benefits and applications in various industries. Their natural origin and unique properties make them valuable compounds in the quest for healthier alternatives to sugar.

Propriétés

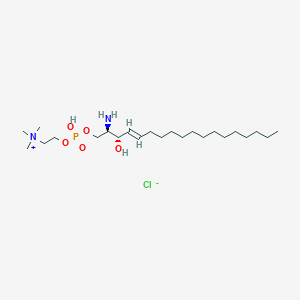

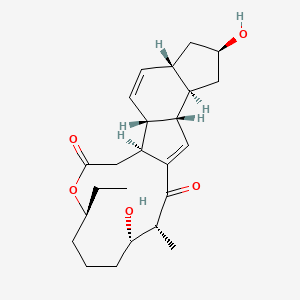

IUPAC Name |

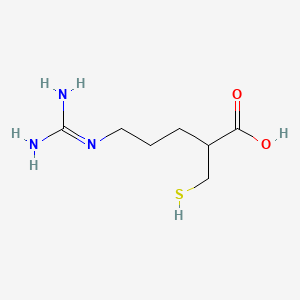

13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-13-11-19-9-5-14-17(2,7-4-8-18(14,3)16(21)22)15(19)6-10-20(13,23)12-19/h14-15,23H,1,4-12H2,2-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVOYBUQQBFCRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)O)(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Steviol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

471-80-7 | |

| Record name | Steviol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Steviol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215 °C | |

| Record name | Steviol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B1681073.png)

![4-[4-(7-chloro-4-oxo-6-sulfamoyl-2,3-dihydro-1H-quinazolin-2-yl)phenoxy]-1-(2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B1681082.png)